Isoquinolin-6-yl-acetic acid hydrochloride is a synthetic compound derived from isoquinoline, a bicyclic aromatic compound. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. Isoquinolin-6-yl-acetic acid hydrochloride is classified as an isoquinoline derivative, which is known for its diverse pharmacological properties.
Isoquinolin-6-yl-acetic acid hydrochloride is synthesized from isoquinoline through various chemical reactions. Isoquinoline itself is a naturally occurring compound found in several plants and has been studied for its biological significance. The classification of isoquinolin-6-yl-acetic acid hydrochloride falls under the category of heterocyclic compounds, specifically as a substituted isoquinoline derivative.
The synthesis of isoquinolin-6-yl-acetic acid hydrochloride typically involves the following steps:
For instance, one method involves the reaction of isoquinoline with acetic acid in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Isoquinolin-6-yl-acetic acid hydrochloride has a molecular formula of CHClNO. Its structure consists of an isoquinoline moiety attached to an acetic acid functional group. The presence of the hydrochloride indicates that it forms a salt with hydrochloric acid, enhancing its solubility in water.
Key structural features include:
Isoquinolin-6-yl-acetic acid hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for isoquinolin-6-yl-acetic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. Isoquinoline derivatives have been shown to influence kinase activity, which plays a critical role in cellular signaling pathways.
Research indicates that isoquinolin derivatives can inhibit specific kinases, leading to effects on cell proliferation and survival. This mechanism suggests potential applications in cancer therapy and other diseases where kinase signaling is disrupted .
Isoquinolin-6-yl-acetic acid hydrochloride exhibits several notable physical and chemical properties:
Additional analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are often employed to confirm its structure and purity .
Isoquinolin-6-yl-acetic acid hydrochloride finds applications in various scientific fields:
The construction of the isoquinoline core with precise acetic acid positioning at the C6 position necessitates tailored synthetic routes. Key strategies include:
Vilsmeier-Haack Formylation/Cyclization: Starting from substituted phenethylamines, this method employs DMF/POCl₃ to generate electrophilic iminium intermediates, enabling annulation to form the isoquinoline scaffold. Subsequent C6-lithiation (using n-BuLi at −78°C) and carboxylation with CO₂ yields the acetic acid precursor. Hydrochloride salt formation is achieved via HCl/ether precipitation. This route provides regioselectivity >85% but requires cryogenic conditions [1] [8].
Microwave-Assisted Cyclodehydration: 2-(Aminomethyl)phenylacetic acid derivatives undergo cyclization under microwave irradiation (120–150°C, 20–30 min) using polyphosphoric acid (PPA) as a catalyst. This approach achieves 70–92% yield of 5,6,7,8-tetrahydroisoquinoline intermediates, which are dehydrogenated using Pd/C (10 mol%) to afford the aromatic core. The method significantly reduces reaction times from 12 h to <1 h [1] [6].
Transition Metal-Catalyzed Annulation: Pd-catalyzed Larock indole synthesis has been adapted for isoquinolines. o-Halostyrenes react with N-sulfonyl imines in the presence of Pd(OAc)₂ (5 mol%) and CuI (10 mol%), yielding 3,4-disubstituted isoquinolines. Selective C6-functionalization is achieved via directed ortho-metalation (DoM) using a diethylamino directing group, followed by carboxylation [4] [9].
Table 1: Comparison of Core Assembly Methods
Method | Key Reagents/Conditions | Yield (%) | Regioselectivity | Time |
---|---|---|---|---|
Vilsmeier-Haack | DMF/POCl₃, n-BuLi, CO₂, HCl | 65–78% | High (C6) | 8–12 h |
Microwave Cyclodehydration | PPA, MW 150°C | 70–92% | Moderate | 20–30 min |
Pd-Catalyzed Annulation | Pd(OAc)₂/CuI, DoM, carboxylation | 55–68% | High (C6) | 6–8 h |
Regioselective modification of the isoquinoline nucleus, particularly at electrophilic C1 and nucleophilic C3/C4 positions, is critical for derivatizing Isoquinolin-6-yl-acetic acid:
Lewis Acid Catalysis (SnCl₄/ZnI₂): Lewis acids facilitate Friedel-Crafts acylation at C1. For example, SnCl₄ (20 mol%) directs acetyl chloride to C1 with 90% selectivity, leaving the C6-acetic acid chain unaffected. This avoids protection/deprotection steps, streamlining synthesis [1] [8].
Organocatalysis (L-Proline): Asymmetric Michael additions to C3/C4 unsaturated bonds use L-proline (10–15 mol%) in DMSO. This achieves enantioselectivity >90% ee for neuroactive derivatives. The acetic acid moiety tolerates mild conditions (pH 7–8, 25°C) without racemization [5] [9].
Heterogeneous Catalysis (MO Nanoparticles): MgO or ZnO nanoparticles (5–10 mol%) enable solvent-free C-H arylation at C4 using aryl iodides. Yields reach 75–88% with catalyst recyclability (5 cycles, <5% activity loss). The method exemplifies atom economy by minimizing halogenated waste [1] [5].
Table 2: Catalytic Systems for Regioselective Functionalization
Catalyst | Reaction Type | Selectivity | Yield (%) | Conditions |
---|---|---|---|---|
SnCl₄ (20 mol%) | C1-Acylation | C1: 90% | 82% | CH₂Cl₂, 0°C, 2 h |
L-Proline (15 mol%) | C3-Michael addition | >90% ee | 78% | DMSO, 25°C, 12 h |
ZnO NPs (10 mol%) | C4-Arylation | C4: 85% | 88% | Solvent-free, 110°C, 4 h |
Sustainable methodologies minimize environmental impact while enhancing efficiency:
Mechanochemical Grinding: Equimolar mixtures of aldehyde precursors and malonic acid derivatives undergo Knoevenagel condensation using β-cyclodextrin (β-CD) as a supramolecular catalyst. Ball milling (400 rpm, 60 min) yields 85–94% of dihydroisoquinoline intermediates, oxidized to aromatics using MnO₂. This eliminates solvent waste and reduces energy input by 50% compared to reflux [5] [6].
Ultrasonic Cyclization: Ultrasound irradiation (40 kHz, 80 W) accelerates the Doebner-von Miller reaction. o-Aminobenzaldehyde derivatives react with keto acids in water/ethanol (3:1), achieving 92% conversion in 30 min versus 8 h conventionally. The acetic acid side chain remains stable under cavitation [1] [9].
Photocatalytic Methods: UV light (365 nm) promotes [3+2] cycloadditions between 2-hydroxy-1,4-naphthoquinones and alkynes in acetone, yielding fused furanoquinolines—precursors to C6-functionalized isoquinolines. This method avoids heavy-metal catalysts and operates at ambient temperature [8].
Green Metrics Analysis:
High-purity hydrochloride salt formation is critical for stability and bioavailability:
Solvent Optimization: Screening solvents for acid addition identified isopropanol (iPrOH) and ethyl acetate (EtOAc) as optimal. iPrOH provides high solubility for the free base (>100 mg/mL), while EtOAc induces rapid crystallization. A 2:1 iPrOH/EtOAc mixture achieves 99.5% purity with residual solvents <100 ppm (ICH compliant) [3] [7].
Stoichiometric Control: Precise HCl gas addition (1.05–1.10 equiv.) prevents dihydrochloride formation. Automated pH monitoring during addition ensures endpoint control at pH 2.0–2.5, minimizing decomposition.
Crystallization Dynamics: Anti-solvent crystallization using diethyl ether yields needles with uniform particle size (D90 <50 µm). Process Analytical Technology (PAT) tools monitor crystal growth in real-time to prevent agglomeration. Post-crystallization, fluid-bed drying at 40°C reduces water content to <0.5% w/w [7].
Quality-by-Design (QbD): Design of Experiments (DoE) models correlate input variables (HCl equivalence, cooling rate, stir speed) with critical quality attributes (CQAs: purity, crystal habit). Design spaces ensure robustness against parameter fluctuations [7].
Table 3: Hydrochloride Salt Crystallization Conditions
Solvent System | Crystal Form | Purity (%) | Residual Solvent (ppm) | Particle Size (µm) |
---|---|---|---|---|
iPrOH/EtOAc (2:1) | Needles | 99.5% | <50 | 10–50 |
Acetone/Water (4:1) | Plates | 98.2% | 120 | 50–100 |
MeOH/Diethyl ether (1:3) | Agglomerates | 97.8% | 300 | >200 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7